molecular formula C17H16N2O5 B11521653 (2Z)-1-(morpholin-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one

(2Z)-1-(morpholin-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B11521653
M. Wt: 328.32 g/mol
InChI Key: AKSPAGGQQDAQEH-ALCCZGGFSA-N
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Description

(2Z)-1-(morpholin-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a furan ring, connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(morpholin-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Formation of the Propenone Linkage: The propenone linkage is formed through a condensation reaction between the furan derivative and an appropriate aldehyde or ketone in the presence of a base.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, cyclization, and condensation reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Furan-2,3-diones

    Reduction: Amino derivatives

    Substitution: Alkylated or acylated morpholine derivatives

Scientific Research Applications

Chemistry

In chemistry, (2Z)-1-(morpholin-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2Z)-1-(morpholin-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. The furan ring provides structural rigidity and contributes to the overall stability of the compound. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-1-(piperidin-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one: Similar structure with a piperidine ring instead of a morpholine ring.

    (2Z)-1-(morpholin-4-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one: Similar structure with a nitrophenyl group at a different position.

    (2Z)-1-(morpholin-4-yl)-3-[5-(3-nitrophenyl)thiophene-2-yl]prop-2-en-1-one: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of (2Z)-1-(morpholin-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one lies in its combination of a morpholine ring, a nitrophenyl group, and a furan ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

(Z)-1-morpholin-4-yl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C17H16N2O5/c20-17(18-8-10-23-11-9-18)7-5-15-4-6-16(24-15)13-2-1-3-14(12-13)19(21)22/h1-7,12H,8-11H2/b7-5-

InChI Key

AKSPAGGQQDAQEH-ALCCZGGFSA-N

Isomeric SMILES

C1COCCN1C(=O)/C=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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